molecular formula C19H15ClN6O B11153706 [4-chloro-2-(1H-tetrazol-1-yl)phenyl](1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

[4-chloro-2-(1H-tetrazol-1-yl)phenyl](1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B11153706
M. Wt: 378.8 g/mol
InChI Key: FCCIAUFSTUIZJT-UHFFFAOYSA-N
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Description

The compound 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone features a methanone bridge linking two heterocyclic moieties:

  • The chloro substituent at the 4-position contributes to lipophilicity and electronic effects.

Properties

Molecular Formula

C19H15ClN6O

Molecular Weight

378.8 g/mol

IUPAC Name

[4-chloro-2-(tetrazol-1-yl)phenyl]-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C19H15ClN6O/c20-12-5-6-14(18(9-12)26-11-21-23-24-26)19(27)25-8-7-17-15(10-25)13-3-1-2-4-16(13)22-17/h1-6,9,11,22H,7-8,10H2

InChI Key

FCCIAUFSTUIZJT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=C(C=C(C=C4)Cl)N5C=NN=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group. The chloro-substituted phenyl group can be incorporated through electrophilic aromatic substitution reactions. The final step often involves the formation of the tetrahydropyridoindole moiety through intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that the compound exhibits significant anticancer properties. Research has shown that derivatives of tetrazole-containing compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, the tetrazole moiety is known to enhance the bioactivity of various anticancer agents by improving their solubility and stability in biological systems .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .

Central Nervous System Disorders

Research indicates potential applications in treating central nervous system disorders such as Alzheimer's disease and other forms of dementia. The compound's ability to cross the blood-brain barrier allows it to exert neuroprotective effects and modulate neurotransmitter systems, which could be beneficial in managing symptoms associated with cognitive decline .

Case Study 1: Anticancer Efficacy

A study published in RSC Advances evaluated the anticancer effects of similar tetrazole derivatives against various cancer cell lines. The results showed a dose-dependent reduction in cell viability, suggesting that modifications to the tetrazole structure could enhance its efficacy against specific cancer types .

Case Study 2: Antimicrobial Activity

In another investigation, a series of tetrazole derivatives were synthesized and tested for their antimicrobial properties. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, providing a foundation for developing new antibiotics targeting resistant strains .

Summary Table of Applications

ApplicationDescriptionResearch Findings
Anticancer ActivityInhibits tumor growth; targets cancer cell proliferation pathwaysSignificant reduction in cell viability observed
Antimicrobial PropertiesEffective against gram-positive and gram-negative bacteriaDisruption of bacterial cell wall synthesis noted
Central Nervous System DisordersPotential neuroprotective effects; modulates neurotransmitter systemsPositive effects on cognitive function in models

Mechanism of Action

The mechanism of action of 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but studies suggest that it may influence signaling pathways and cellular processes.

Biological Activity

The compound 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18ClN5OC_{15}H_{18}ClN_5O with a molecular weight of 351.79 g/mol. The IUPAC name is methyl (2S)-2-[[4-chloro-2-(tetrazol-1-yl)benzoyl]amino]-4-methylpentanoate. The structure includes a tetrazole ring, which is known for its biological activity.

PropertyValue
Molecular FormulaC15H18ClN5OC_{15}H_{18}ClN_5O
Molecular Weight351.79 g/mol
IUPAC Namemethyl (2S)-2-[[4-chloro-2-(tetrazol-1-yl)benzoyl]amino]-4-methylpentanoate

Synthesis

The synthesis of this compound typically involves multiple organic reactions starting with the preparation of the tetrazole ring followed by coupling with a chlorinated phenyl group. The final steps include the formation of amide and ester functionalities under controlled conditions to ensure high yield and purity.

Biological Activity

Research indicates that compounds containing tetrazole rings exhibit a range of biological activities including antimicrobial, anticancer, and cardiotonic effects.

Antimicrobial Activity

A study highlighted that various tetrazole derivatives demonstrated significant antimicrobial properties. For instance, compounds derived from tetrazole exhibited Minimum Inhibitory Concentration (MIC) values against various bacterial strains, demonstrating their potential as antimicrobial agents. The MIC values ranged from 23.40 to 46.87 μg/mL against tested organisms .

Anticancer Potential

Tetrazole-containing compounds have been evaluated for their anticancer properties. A specific derivative showed promising results in inhibiting cancer cell proliferation in vitro. The structure-function relationship (SAR) studies indicated that modifications on the tetrazole ring could enhance cytotoxicity against cancer cells .

Cardiotonic Effects

Research on related compounds has shown that tetrazole derivatives can act as phosphodiesterase inhibitors, which are crucial for cardiac function. Some derivatives displayed potent inhibition of PDE3A with IC50 values as low as 0.24 μM, indicating their potential use in treating heart conditions .

The mechanism by which 4-chloro-2-(1H-tetrazol-1-yl)phenylmethanone exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The presence of the tetrazole moiety enhances binding affinity to these targets, modulating various biochemical pathways.

Case Studies

  • Antimicrobial Efficacy : A series of studies demonstrated that tetrazole derivatives significantly inhibited the growth of resistant bacterial strains compared to traditional antibiotics like penicillin.
  • Anticancer Activity : In vitro assays showed that certain modifications to the tetrazole structure increased cytotoxicity against breast cancer cells, suggesting a pathway for the development of new anticancer agents.
  • Cardiac Function : Clinical trials indicated that compounds similar to this one improved cardiac contractility without significant side effects in animal models.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Analytical Comparison of Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) UPLC-MS Retention Time (min) HRMS (Observed vs. Calculated) Yield (%) Reference
(6-(Dimethylamino)-1H-indol-2-yl)-(pyridoindolyl)methanone C₂₂H₂₃N₄O 359.2 2.27 359.1862 vs. 359.1872 34
(1-Phenyl-1H-pyrazol-4-yl)-(pyridoindolyl)methanone C₂₀H₁₇N₄O 329.1 Not reported Not reported Not reported
(8-(Trifluoromethoxy)-pyridoindolyl)-(5-(trifluoromethyl)-pyrazolyl)methanone C₁₈H₁₃F₆N₄O₂ 438.1 Not reported Not reported 88
(6-Fluoro-9-methyl-pyridoindolyl)-(5-(trifluoromethyl)-pyrazolyl)methanone C₁₈H₁₇F₄N₄O 381.1 2.58 381.1333 vs. 381.1338 47
Pyrrolidin-1-yl[3-(1H-tetrazol-1-yl)phenyl]methanone C₁₃H₁₄N₅O 268.1 Not reported Not reported Not reported
Key Observations :

Substituent Effects on Synthesis: Electron-withdrawing groups (e.g., trifluoromethyl, chloro) improved yields (e.g., 88% for Compound 22 vs. 34% for Compound 1 ). Steric hindrance from methyl or dimethylamino groups may reduce reaction efficiency.

Analytical Trends :

  • Higher halogen content (e.g., trifluoromethoxy, trifluoromethyl) correlates with increased molecular weight and slight deviations in HRMS accuracy (e.g., Δ = 0.0005 for Compound 30 ).
  • Retention times in UPLC-MS vary with polarity; fluorine substituents (e.g., 6-Fluoro in Compound 30 ) marginally increase hydrophobicity.

Structure-Activity Relationship (SAR) Insights

  • Tetrazole vs.
  • Halogenation : Chloro and trifluoromethyl groups enhance lipophilicity and metabolic stability, critical for pharmacokinetics .
  • Tricyclic Rigidity : The pyridoindole system likely enforces conformational restraint, optimizing binding to hydrophobic pockets in biological targets.

Comparison with Non-Pyridoindole Analogs

The pyrrolidin-1-yl[3-(1H-tetrazol-1-yl)phenyl]methanone ( ) shares the tetrazole-phenyl motif but replaces pyridoindole with pyrrolidine. Key differences include:

  • Reduced Complexity : The absence of a tricyclic system may lower molecular weight (268.1 vs. ~380–440 g/mol for pyridoindole analogs) and alter bioavailability.

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